molecular formula C10H15ClN4 B2647660 1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane CAS No. 223796-04-1

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane

Cat. No.: B2647660
CAS No.: 223796-04-1
M. Wt: 226.71
InChI Key: LRAQITPFWFDXRM-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane is a chemical compound that features a chloropyridazine ring and a diazepane ring

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane typically involves the reaction of 6-chloropyridazine with 4-methyl-1,4-diazepane under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyridazine oxide, while substitution reactions may result in the formation of various substituted pyridazines.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloropyridazin-3-yl)-4-methyl-1,4-diazepane is unique due to its specific combination of a chloropyridazine ring and a diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-14-5-2-6-15(8-7-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAQITPFWFDXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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